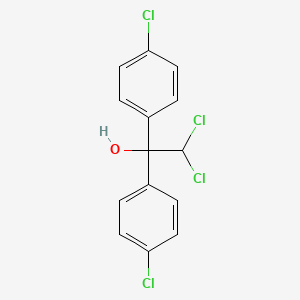

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol

Übersicht

Beschreibung

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol is an organochlorine compound that has been widely studied for its chemical properties and applications. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is characterized by the presence of two chlorine atoms and two 4-chlorophenyl groups attached to an ethanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of 4-chlorobenzophenone with chloral hydrate in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : The compound serves as a reagent in organic synthesis and as a starting material for more complex molecules. Its reactivity allows for the formation of derivatives that can be utilized in further chemical reactions.

- Environmental Chemistry : It is studied for its persistence and degradation pathways in environmental contexts, particularly concerning its role as a contaminant and its interactions with biological systems .

Biology

- Endocrine Disruption Studies : Research indicates that 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol may act as an endocrine disruptor due to its structural similarities to hormones. Studies have shown its potential to influence androgen receptor activity in prostate cancer cells, leading to increased expression of prostate-specific antigen (PSA) mRNA under certain conditions .

- Toxicological Assessments : The compound's toxicity profiles are evaluated in biological systems to understand its impacts on human health and wildlife. Its chlorinated structure raises concerns about bioaccumulation and ecological toxicity .

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic applications are ongoing, particularly in understanding its effects on cellular mechanisms and potential use in drug development. Its interactions with biological receptors make it a candidate for further pharmacological studies .

- Cancer Research : Given its ability to modulate androgen receptor activity, it is being explored for its implications in cancer biology, particularly prostate cancer research .

Industry

- Chemical Intermediate : The compound is utilized in the production of various industrial chemicals and serves as an intermediate in the synthesis of other organochlorine compounds. Its stability makes it valuable in industrial applications where robust chemical properties are required .

- Agricultural Applications : As a metabolite of dicofol, it has been studied for its efficacy in pest control within agricultural settings. However, regulatory scrutiny regarding its environmental impact has led to restrictions on its use .

Case Study 1: Endocrine Disruption

A study published in 2000 demonstrated that exposure to this compound could promote androgen-independent cellular proliferation in prostate cancer models. The research highlighted the compound's ability to activate mutant androgen receptors, suggesting significant implications for understanding hormone-related cancers .

Case Study 2: Environmental Impact Assessment

Research conducted among agricultural workers exposed to DDT and its metabolites showed measurable concentrations of this compound in human serum samples. This study emphasized the need for monitoring environmental contaminants and assessing their long-term health effects on populations exposed through agricultural practices .

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol involves its interaction with cellular components. It can bind to specific receptors or enzymes, altering their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular function. Its molecular targets include various proteins and nucleic acids, which can result in a wide range of biological effects.

Vergleich Mit ähnlichen Verbindungen

Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features.

Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar chemical properties.

Dichlorodiphenyldichloroethane (DDD): Another metabolite of DDT with similar structural characteristics.

Uniqueness: 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Biologische Aktivität

2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol, also known as FW-152, is an organochlorine compound that has garnered attention for its biological activity and potential health effects. It is structurally characterized by two chlorinated phenyl groups attached to a central carbon atom that is also bonded to a hydroxyl group. This compound is primarily studied for its implications in environmental health and its interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various cellular components. The compound may bind to specific receptors or enzymes, altering their activity and potentially disrupting cellular signaling pathways. This interaction can lead to changes in gene expression and cellular function, affecting metabolic processes and endocrine functions.

Endocrine Disruption

Research indicates that this compound may act as an endocrine disruptor. Its structural similarities to certain hormones suggest that it could interfere with hormonal signaling in both humans and wildlife. This disruption can lead to reproductive and developmental issues, as well as other health concerns related to hormone regulation.

Toxicological Profile

The compound has been associated with various adverse health effects. Studies have shown that exposure can lead to:

Environmental Persistence

As an environmental contaminant, this compound exhibits significant persistence in ecosystems. Its stability leads to bioaccumulation in aquatic environments, raising concerns about its long-term ecological impact. Studies have demonstrated that it can disrupt endocrine systems in wildlife, leading to population declines and ecosystem imbalances.

Immune Response Studies

A study conducted on plasma levels of 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a metabolite of the parent compound, revealed statistically significant changes in immune markers among individuals exposed to varying levels of DDE. Higher plasma DDE levels were associated with reduced lymphoproliferative activity and altered immunoglobulin levels .

Biodegradation Research

Research on the biodegradation of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) by white rot fungi demonstrated the formation of this compound as a significant metabolite during the degradation process. This highlights both the environmental persistence of the compound and its potential for biotransformation by microbial communities .

Data Summary

Eigenschaften

IUPAC Name |

2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4O/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMAPVZONTQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957049 | |

| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-18-8 | |

| Record name | 4,4'-Dichloro-alpha-(dichloromethyl)benzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the identification of FW-152 contribute to our understanding of DDT biodegradation by fungi?

A2: The presence of FW-152 [] indicates that P. chrysosporium likely employs a unique enzymatic pathway for DDT degradation. Further research into the specific enzymes involved could offer valuable insights into the fungal bioremediation of DDT. Additionally, this finding suggests that other white rot fungi, like Pleurotus ostreatus, Phellinus weirii, and Polyporus versicolor, which are also reported to mineralize DDT [], might utilize similar degradation pathways. This expands the potential for developing fungi-based bioremediation strategies for environments contaminated with DDT and related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.